molecular formula C10H15NO2 B5102426 N-(3-methylbutyl)furan-2-carboxamide

N-(3-methylbutyl)furan-2-carboxamide

Cat. No.: B5102426
M. Wt: 181.23 g/mol
InChI Key: SXMDNBVBCUXKHP-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)furan-2-carboxamide is an organic compound belonging to the class of furan carboxamides It is characterized by a furan ring attached to a carboxamide group, with a 3-methylbutyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylbutyl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with 3-methylbutylamine. The reaction typically involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of renewable resources, such as biomass-derived furan-2-carboxylic acid, aligns with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylbutyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit microbial growth by interfering with essential metabolic pathways or by binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)furan-2-carboxamide is unique due to its specific substituent pattern and the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, it may exhibit different reactivity and bioactivity profiles .

Properties

IUPAC Name

N-(3-methylbutyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)5-6-11-10(12)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMDNBVBCUXKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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